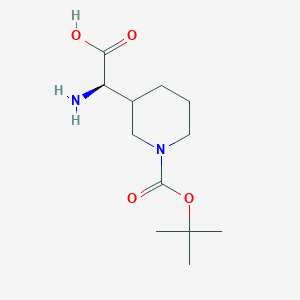
(2R)-2-Amino-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid is a compound of interest in various fields of scientific research. This compound features a piperidine ring substituted with a tert-butoxycarbonyl group and an amino acid moiety. The presence of these functional groups makes it a versatile molecule for synthetic and medicinal chemistry applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The piperidine ring is then introduced through a series of reactions, including nucleophilic substitution and cyclization. The final product is obtained after deprotection of the Boc group under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The carbonyl group in the Boc moiety can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions include oximes, alcohols, and substituted piperidines, which can be further utilized in various synthetic applications .
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-Amino-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid is used as a building block for the synthesis of complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds .
Biology
In biological research, this compound is studied for its potential as a precursor to bioactive molecules. Its structural features enable interactions with biological targets, making it a candidate for drug discovery and development .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its versatility allows for its incorporation into various industrial processes .
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid involves its interaction with specific molecular targets. The amino and piperidine groups enable binding to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other Boc-protected amino acids and piperidine derivatives. Examples are:
- (2R)-2-Amino-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid
- (2R)-2-Amino-2-(1-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid
Uniqueness
The uniqueness of (2R)-2-Amino-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .
Properties
Molecular Formula |
C12H22N2O4 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
(2R)-2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-5-8(7-14)9(13)10(15)16/h8-9H,4-7,13H2,1-3H3,(H,15,16)/t8?,9-/m1/s1 |
InChI Key |
SXXFUNUDOSSNHZ-YGPZHTELSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)[C@H](C(=O)O)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















